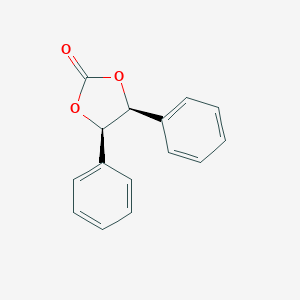

4,5-Diphenyl-1,3-dioxolan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La uridina 5’-monofosfato sal disódica es un nucleótido de pirimidina que actúa como precursor clave para la síntesis de biomoléculas vitales como el ARN, los fosfolípidos y el glucógeno . Es un éster del ácido fosfórico con el nucleósido uridina, que consta de un grupo fosfato, la pentosa azúcar ribosa y la base nitrogenada uracilo . Este compuesto es crucial para el metabolismo celular y la fisiología en todos los tejidos corporales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de la uridina 5’-monofosfato sal disódica implica varios pasos. Un método incluye mezclar monofosfato de citidina o su sal sódica con nitrito de sodio y agua desionizada. Luego se agrega gota a gota ácido o anhídrido de ácido, y la reacción continúa hasta por seis horas . El pH de la solución de reacción se ajusta a 6.4-7.2, seguido de cristalización y filtración para obtener el producto crudo. La purificación adicional implica ajustar el pH a 7.0-8.5 y recristalizar con un solvente orgánico .

Métodos de producción industrial

La producción industrial de la uridina 5’-monofosfato sal disódica a menudo emplea procesos biocatalíticos de células completas utilizando microorganismos como Saccharomyces cerevisiae. Este método implica la conversión de ácido orótico a uridina 5’-monofosfato a través de la ingeniería metabólica y la optimización de las condiciones de fermentación .

Análisis De Reacciones Químicas

Tipos de reacciones

La uridina 5’-monofosfato sal disódica experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar difosfato de uridina y trifosfato de uridina.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, particularmente involucrando al grupo fosfato.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente ocurren en condiciones suaves, como temperatura ambiente y pH neutro .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen difosfato de uridina, trifosfato de uridina y varios derivados fosforilados .

Aplicaciones Científicas De Investigación

La uridina 5’-monofosfato sal disódica tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar otros nucleótidos y nucleósidos.

Biología: Juega un papel crucial en la síntesis de ARN y el metabolismo celular.

Medicina: Se estudia por su potencial para mejorar la función cognitiva y tratar trastornos metabólicos.

Industria: Se utiliza en la producción de productos farmacéuticos y como reactivo bioquímico.

Mecanismo De Acción

La uridina 5’-monofosfato sal disódica ejerce sus efectos a través de varios objetivos y vías moleculares. Está involucrado en la síntesis de ARN al servir como un monómero en la polimerización de ARN . También participa en la síntesis de fosfolípidos y glucógeno, que son esenciales para la estructura celular y el almacenamiento de energía . El compuesto interactúa con enzimas como la orotidilato descarboxilasa y la UMP sintasa, facilitando la conversión de ácido orótico a monofosfato de uridina .

Comparación Con Compuestos Similares

La uridina 5’-monofosfato sal disódica se puede comparar con otros nucleótidos, como:

Adenosina 5’-monofosfato sal disódica: Involucrada en la transferencia de energía y la transducción de señales.

Citidina 5’-monofosfato sal disódica: Juega un papel en el metabolismo de los lípidos y la formación de membranas celulares.

Guanosina 5’-monofosfato sal disódica: Esencial para la síntesis de proteínas y la señalización celular.

La uridina 5’-monofosfato sal disódica es única debido a su papel específico en la síntesis de ARN y sus posibles beneficios cognitivos .

Propiedades

Número CAS |

19456-17-8 |

|---|---|

Fórmula molecular |

C15H12O3 |

Peso molecular |

240.25 g/mol |

Nombre IUPAC |

(4S,5R)-4,5-diphenyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C15H12O3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ |

Clave InChI |

IMISELAHEPXOAQ-OKILXGFUSA-N |

SMILES |

C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3 |

SMILES isomérico |

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)O2)C3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.